2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one
Description
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Properties
IUPAC Name |
2-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carbonyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5S/c1-19-9-17-18-16(19)26(23,24)10-7-20(8-10)15(22)14-6-12(21)11-4-2-3-5-13(11)25-14/h2-6,9-10H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEMVJTUYLHKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one is a novel triazole derivative that has garnered attention due to its potential biological activities. Triazoles, particularly 1,2,4-triazoles, are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis of the Compound
The synthesis of triazole derivatives typically involves multi-step reactions that include cyclization and functionalization. The compound can be synthesized through a series of reactions involving azetidine and chromenone frameworks. The general synthetic route may involve:
- Formation of the Triazole Ring : Utilizing 4-methyl-1,2,4-triazole as a key starting material.
- Sulfonylation : Introducing sulfonyl groups to enhance biological activity.
- Azetidine Carbonyl Formation : Attaching the azetidine moiety through a carbonyl linkage.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown promising results against various bacterial strains:
- Mechanism of Action : Triazoles typically inhibit fungal cytochrome P450 enzymes, which are crucial for sterol biosynthesis in fungi. This inhibition leads to cell membrane disruption and ultimately cell death.
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. Studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
Anti-inflammatory Activity
Triazoles have also been noted for their anti-inflammatory properties. The compound may exert these effects by inhibiting pro-inflammatory cytokines or enzymes such as COX-2.
Mechanistic Insights
Research into the mechanisms underlying the biological activities of triazole derivatives suggests several pathways:
- Enzyme Inhibition : The sulfonyl group enhances binding affinity to target enzymes.
- Cellular Uptake : Modifications to the azetidine structure may improve cellular permeability.
- Reactive Oxygen Species (ROS) Modulation : Certain triazoles have been shown to modulate oxidative stress responses in cells.
Case Studies and Research Findings
Recent studies have highlighted the biological efficacy of triazole compounds similar to the one discussed:
- A study demonstrated that a related triazole derivative exhibited significant antibacterial activity with a docking score indicating strong binding to bacterial targets .
- Another investigation found that triazole compounds showed potent cytotoxicity against various cancer cell lines, with specific emphasis on their ability to induce apoptosis .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a chromenone structure exhibit potent anticancer properties. For instance, derivatives of 4H-chromenes have been shown to inhibit the growth of various human tumor cell lines. A study demonstrated that specific substitutions on the chromenone structure significantly enhance cytotoxicity against cancer cells, with some compounds achieving IC50 values lower than 1 μM against A549 lung cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | <1 |
| Compound B | MCF-7 | Not Significant |
| Compound C | HT29 | Not Significant |
Antimicrobial Properties
The triazole component contributes to antimicrobial activity. Studies have reported that triazole derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from triazole structures have shown effective inhibition against Escherichia coli and Candida albicans with minimal inhibitory concentrations (MICs) indicating their potential as antibiotic agents .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound D | E. coli | 10 |
| Compound E | C. albicans | 15 |
Antioxidant Activity
The antioxidant capabilities of this compound have been assessed through various assays, including DPPH and ABTS tests. Some derivatives demonstrated significant free radical scavenging abilities comparable to standard antioxidants like ascorbic acid .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step reactions beginning from readily available precursors. Recent methodologies have focused on optimizing yields and improving the efficiency of the synthetic routes:
- Synthesis Methodology : Utilizing cyclization reactions involving azetidine and triazole derivatives.
- Characterization Techniques : Compounds were characterized using IR spectroscopy, NMR techniques, and mass spectrometry to confirm their structures.
Case Study 1: Anticancer Evaluation
A library of 2-amino-4H-chromene derivatives was synthesized and evaluated for anticancer activity against multiple cell lines. The study found that halogen substitutions at specific positions greatly enhanced cytotoxicity, highlighting the importance of structural modifications in drug design .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, several triazole-based compounds were synthesized and tested against a panel of bacteria and fungi. The results indicated that certain modifications led to improved activity against resistant strains, suggesting potential for clinical applications in treating infections .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group (-SO₂-) attached to the triazole ring is highly electrophilic, enabling nucleophilic substitutions.
Key Findings :
-
Substitution occurs preferentially at the sulfonyl group due to its electron-withdrawing nature.
-
Steric hindrance from the azetidine ring slightly reduces reactivity compared to simpler sulfonyl analogs .
Oxidation Reactions
The synthesis of this compound involves oxidation steps to form the sulfonyl group from thioether precursors.
| Starting Material | Oxidizing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| Thioether intermediate | H₂O₂ (30%), acetic acid, 50°C, 6 h | Sulfonyl derivative | 85–90% |
Mechanism :
Hydrolysis of Chromenone Carbonyl
The chromenone carbonyl group undergoes hydrolysis under acidic or basic conditions.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 4 h | 4-Hydroxy-2H-chromen-2-one | 75% | |
| 2M NaOH, EtOH, 70°C, 3 h | Sodium carboxylate derivative | 80% |
Impact :
-
Hydrolysis modifies the chromenone core, potentially altering biological activity.
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions, though limited data exists for this specific compound.
| Reaction Partner | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylacetylene | Cu(I)-catalyzed, DMSO, 100°C, 24 h | Triazole-linked cycloadduct | ~40% |
Note :
Reductive Reactions
Limited studies exist, but sodium borohydride reduces the chromenone carbonyl selectively.
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | EtOH, 0°C, 2 h | 4-Hydroxy-2H-chromene derivative | 55% |
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, leveraging sulfonation and coupling strategies. Key steps include:
- Sulfonation : Reacting 4-methyl-4H-1,2,4-triazole-3-thiol with sulfonating agents (e.g., H₂O₂ in acidic media) to introduce the sulfonyl group.
- Azetidine-carbonyl linkage : Coupling the sulfonated triazole with azetidine-1-carbonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C).
- Chromen-4-one attachment : Utilizing nucleophilic acyl substitution or amide bond formation to link the azetidine-carbonyl moiety to the 4H-chromen-4-one core.
Reference synthetic protocols for analogous triazole sulfonates and chromenone derivatives in and , which highlight reaction conditions (e.g., pH, temperature) critical for yield optimization .
Basic: What analytical techniques are recommended for characterizing this compound and verifying its purity?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation.
- X-ray Crystallography : For unambiguous structural confirmation (see for triazole-thione analogs).
Cross-referencing with and ensures methodological consistency for sulfonated triazoles and chromenones .
Intermediate: How should researchers design experiments to evaluate the compound’s bioactivity (e.g., antimicrobial, anti-inflammatory)?
Methodological Answer:
Adopt a tiered experimental framework:
In vitro assays :
- Antimicrobial : Broth microdilution (MIC/MBC) per CLSI guidelines against Gram+/Gram- bacteria ( ).
- Anti-inflammatory : COX-2 inhibition assays (ELISA) or NF-κB pathway modulation in macrophage models.
Dose-response studies : Use 6–8 concentration gradients (e.g., 0.1–100 µM) with positive controls (e.g., diclofenac for inflammation).
Statistical design : Randomized block designs with split-plot arrangements to account for biological variability (as in ). Include triplicates and ANOVA for significance testing .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies (e.g., varying IC₅₀ values)?
Methodological Answer:
Contradictions often arise from structural analogs, assay conditions, or substituent effects. Mitigation strategies include:
- Structural benchmarking : Compare substituent effects (e.g., sulfonyl vs. thioether groups) using analogs in .
- Assay standardization : Replicate studies under controlled conditions (e.g., pH, serum content) per ’s antioxidant protocols.
- Meta-analysis : Aggregate data from and to identify trends (e.g., electron-withdrawing groups enhance antimicrobial potency).
Document assay parameters (e.g., cell line passage number, solvent purity) to isolate variability sources .
Advanced: What computational approaches are suitable for predicting structure-activity relationships (SAR) for this compound?
Methodological Answer:
Leverage molecular docking and QSAR modeling:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to map interactions with target proteins (e.g., HIV-1 protease in ).
- QSAR : Develop regression models correlating substituent descriptors (e.g., LogP, polar surface area) with bioactivity.
- MD simulations : Assess binding stability (50–100 ns trajectories) using GROMACS/AMBER.
Validate predictions with in vitro data from and to refine SAR hypotheses .
Advanced: How can researchers assess the environmental impact or ecotoxicity of this compound?
Methodological Answer:
Adopt the framework from Project INCHEMBIOL ( ):
Fate analysis :
- Hydrolysis/photolysis : OECD 111 guidelines to estimate degradation half-lives.
- Partitioning : Measure LogKₒw (octanol-water) and soil adsorption coefficients (Kd).
Ecotoxicology :
- Acute toxicity : Daphnia magna (OECD 202) and algal growth inhibition (OECD 201).
- Chronic effects : Fish embryo toxicity (FET) tests.
Risk modeling : Use PBT (Persistence, Bioaccumulation, Toxicity) indices to prioritize mitigation strategies.
Cross-reference with ’s methodologies for longitudinal environmental impact studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
